molecular formula C12H18ClN B12843640 (S)-1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine

(S)-1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12843640
M. Wt: 211.73 g/mol
InChI Key: PQCFTZBBNOJFPX-LLVKDONJSA-N
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Description

(S)-1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a chiral center, a chlorine atom, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-5-methylphenylboronic acid.

    Coupling Reaction: The boronic acid is then subjected to a coupling reaction with a suitable amine precursor under palladium-catalyzed conditions to form the desired amine compound.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The chiral resolution step is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(S)-1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific chiral center and the presence of both chlorine and methyl groups on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(1S)-1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18ClN/c1-8-5-9(7-10(13)6-8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m1/s1

InChI Key

PQCFTZBBNOJFPX-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Cl)[C@H](C(C)(C)C)N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C(C)(C)C)N

Origin of Product

United States

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